molecular formula C9H6BrFN2 B1290142 1-(5-Bromo-2-fluorophenyl)-1h-imidazole CAS No. 425379-84-6

1-(5-Bromo-2-fluorophenyl)-1h-imidazole

Cat. No.: B1290142
CAS No.: 425379-84-6
M. Wt: 241.06 g/mol
InChI Key: BBTAHCQEABZCRU-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-1h-imidazole is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and glyoxal.

    Formation of Imidazole Ring: The reaction between 5-bromo-2-fluoroaniline and glyoxal in the presence of ammonium acetate leads to the formation of the imidazole ring.

    Reaction Conditions: This reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-1h-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.

    Oxidation and Reduction Products: Oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-1h-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the specific biological context.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
  • 2-Bromo-5-fluorophenol

Comparison:

  • Structural Differences: While 1-(5-Bromo-2-fluorophenyl)-1h-imidazole contains an imidazole ring, similar compounds like 1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone contain a pyrazine ring.
  • Biological Activity: The presence of different heterocyclic rings can lead to variations in biological activity and target specificity.
  • Chemical Reactivity: The reactivity of these compounds can differ based on the electronic and steric effects of the substituents and the heterocyclic ring.

This compound stands out due to its unique combination of bromine and fluorine substituents on the phenyl ring, which can enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTAHCQEABZCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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